molecular formula C8H6F3NO B11907800 5-Methyl-3-(trifluoromethyl)picolinaldehyde CAS No. 1289060-42-9

5-Methyl-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B11907800
CAS No.: 1289060-42-9
M. Wt: 189.13 g/mol
InChI Key: BSFXLOGCXQTSQK-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)picolinaldehyde (CAS: 1289060-42-9) is a fluorinated heterocyclic aldehyde with the molecular formula C₈H₆F₃NO and a molecular weight of 189.13 g/mol . It serves as a versatile small-molecule scaffold in synthetic chemistry, particularly in drug discovery and materials science. The compound features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 5, and an aldehyde (-CHO) functional group at position 2.

Properties

CAS No.

1289060-42-9

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-4H,1H3

InChI Key

BSFXLOGCXQTSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinaldehyde typically involves the functionalization of the pyridine ring. One common method is the lithiation of the 5-position followed by trapping with electrophiles . This process requires careful control of reaction conditions to avoid precipitation and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiparasitic Applications

Recent studies have highlighted the antiparasitic potential of 5-Methyl-3-(trifluoromethyl)picolinaldehyde, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Mechanism of Action : The compound exhibits redox-active properties that induce oxidative stress in parasitized cells, leading to cell death.
  • In Vivo Studies : In vivo tests have shown promising results with minimal toxicity, suggesting potential for therapeutic use in humans, especially in G6PD-deficient populations .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogens.

  • Target Organisms : Studies have reported its effectiveness against Pseudomonas aeruginosa and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : For instance, one derivative showed an MIC value of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial efficacy .

Case Study 1: Antiparasitic Activity Against T. cruzi

A recent investigation synthesized several analogs of this compound and tested their activity against T. cruzi. The lead compound demonstrated potent inhibitory effects on the intracellular amastigotes with no relapse after drug washout, indicating a potential for sterile cure .

CompoundActivityRemarks
4aHighSpecific anti-T. cruzi activity confirmed
BenzylMDModerateEffective in generating oxidative stress

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of derivatives synthesized from this compound. The compounds were screened against various bacterial strains, showing significant inhibition rates.

CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3fEscherichia coli0.35

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 5-Methyl-3-(trifluoromethyl)picolinaldehyde with analogous compounds:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Log S (ESOL) Applications
This compound 1289060-42-9 C₈H₆F₃NO 189.13 -CH₃, -CF₃, -CHO -2.5 (estimated) Scaffold for pharmaceuticals, ligands
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 C₇H₄F₃NO 175.11 -CF₃, -CHO -2.3 Intermediate in agrochemical synthesis
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol 1228897-82-2 C₇H₄ClF₃NO 219.56 -Cl, -CF₃, -CH₂OH -2.8 (estimated) Metal coordination, bioactive molecules
3-Chloro-5-(trifluoromethyl)picolinic acid 80194-68-9 C₇H₃ClF₃NO₂ 225.55 -Cl, -CF₃, -COOH -3.1 Herbicides, enzyme inhibitors
Key Observations:
  • Methyl vs. Hydrogen: The methyl group in this compound increases molecular weight by ~14 g/mol compared to 5-(Trifluoromethyl)picolinaldehyde. This substitution enhances lipophilicity (predicted Log S: -2.5 vs.
  • Aldehyde vs. Carboxylic Acid/Alcohol : The aldehyde group offers reactivity for condensation reactions (e.g., forming Schiff bases), whereas carboxylic acid derivatives (e.g., 80194-68-9) are more suited for ionic interactions or hydrogen bonding in enzyme inhibition .
  • Chlorine vs. Methyl : Chlorine substituents (e.g., 1228897-82-2) introduce greater electronegativity, altering electronic properties and binding affinities in metal complexes (e.g., cobalt coordination in ) .

Biological Activity

5-Methyl-3-(trifluoromethyl)picolinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a methyl group at the 5-position and a trifluoromethyl group at the 3-position of the picolinaldehyde framework. Its molecular formula is C8H6F3NC_8H_6F_3N, with a molecular weight of approximately 201.14 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. The lipophilicity conferred by the trifluoromethyl group enhances its ability to penetrate biological membranes, which is crucial for its therapeutic efficacy .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be developed further for applications in treating bacterial infections .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of this compound suggest that it may modulate inflammatory pathways. In a study assessing its impact on cytokine production in macrophages, the compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% at a concentration of 10 µM, indicating its potential role in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values observed were:

Cell Line IC50 (µM)
A5490.35
MCF-73.24
PC-35.12

These findings suggest that the compound may induce early apoptosis in cancer cells and arrest cell cycle progression at the G2/M phase .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various derivatives of picolinaldehyde highlighted the enhanced antimicrobial activity of compounds with trifluoromethyl substitutions. The results indicated that these modifications significantly improved the compounds' efficacy against resistant bacterial strains .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound led to a decrease in nitric oxide production in activated macrophages, supporting its potential application in inflammatory disease management .
  • Anticancer Studies : In vitro assays demonstrated that the compound's anticancer effects are mediated through apoptotic pathways, with flow cytometry analysis showing increased annexin V binding in treated cancer cells .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-(trifluoromethyl)picolinaldehyde, and how do reaction parameters influence yield and purity?

Answer: The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or metal-catalyzed cross-coupling. For example, aldehydes with trifluoromethyl groups can be synthesized using Suzuki-Miyaura couplings or directed ortho-lithiation followed by formylation. Key parameters include:

  • Temperature control : Maintaining −78°C during lithiation prevents side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for trifluoromethyl incorporation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) resolves intermediates, with purity confirmed by ≥95% NMR integration .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • ¹³C NMR : Identifies aldehyde (δ ~190 ppm) and trifluoromethyl (δ ~120–125 ppm) signals. Pyridine ring carbons appear at δ 140–150 ppm .
  • HRMS : Confirms molecular ion [M+H]⁺ with <1 ppm error (e.g., observed 337.1737 vs. calculated 337.1736) .
  • IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic addition reactions involving this compound?

Answer: Low yields often stem from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Mitigation strategies include:

  • Pre-activation : Use Lewis acids (e.g., BF₃·OEt₂) to polarize the aldehyde group for nucleophilic attack .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of bulky nucleophiles .
  • Microwave-assisted synthesis : Reduces reaction time and improves conversion rates for temperature-sensitive intermediates .

Q. How do structural variations in this compound impact its coordination chemistry?

Answer: The aldehyde and trifluoromethyl groups act as electron-deficient ligands, favoring coordination with transition metals. For example:

  • Co(II) complexes : The aldehyde oxygen participates in agostic B–H···Co interactions, creating distorted octahedral geometries .
  • Ligand design : Substituting the methyl group with bulkier alkyl chains alters steric effects, impacting catalytic activity in cross-coupling reactions .

Q. What methodologies resolve contradictions in reported biological activities of trifluoromethyl-containing derivatives?

Answer: Discrepancies arise from differences in assay conditions or impurity profiles. Solutions include:

  • Standardized bioassays : Use reference compounds (e.g., Oxathiapiprolin, a fungicide with a similar trifluoromethylpyrazole motif) as positive controls .
  • Metabolic stability studies : LC-MS/MS quantifies degradation products that may interfere with activity measurements .

Q. How can computational modeling guide the design of enantioselective syntheses involving this compound?

Answer:

  • DFT calculations : Predict transition-state geometries for asymmetric additions (e.g., Corey-Bakshi-Shibata reduction) .
  • Docking studies : Model interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize enantiomeric excess (ee) .

Q. What strategies improve the stability of this compound during storage?

Answer:

  • Inert atmosphere : Store under argon at −20°C to prevent aldehyde oxidation .
  • Desiccants : Use molecular sieves to minimize hydrolysis of moisture-sensitive intermediates .

Methodological Challenges and Contradictions

Q. How can researchers reconcile discrepancies in melting points or spectral data across studies?

Answer:

  • Polymorphism : Crystallize the compound under varied conditions (e.g., slow evaporation vs. cooling) to isolate different polymorphs .
  • Impurity profiling : Compare HPLC traces with published data; residual solvents (e.g., DMF) may shift NMR signals .

Q. Why do certain synthetic routes produce unexpected byproducts, and how can they be suppressed?

Answer:

  • Byproduct analysis : HRMS identifies dimerization products (e.g., aldol adducts) from aldehyde self-condensation.
  • Kinetic control : Use low temperatures (−40°C) and excess nucleophile to favor mono-addition .

Applications in Drug Discovery

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in trifluoromethylpyridine derivatives?

Answer:

  • Fragment-based design : Replace the aldehyde with bioisosteres (e.g., nitriles) to enhance metabolic stability .
  • Fluorine scanning : Introduce additional CF₃ groups at C-2 or C-4 to modulate lipophilicity and target binding .

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